Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Description
Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a thiophene derivative featuring a 4,5-dihydrothiophene core substituted with a 3-chlorophenylamino group at position 2, a methyl ester at position 3, and a ketone at position 4. The 3-chlorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions, while the methyl ester group impacts lipophilicity and metabolic stability compared to bulkier esters .
Properties
IUPAC Name |
methyl 5-(3-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-17-12(16)10-9(15)6-18-11(10)14-8-4-2-3-7(13)5-8/h2-5,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKVIGBLODSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, methyl acetoacetate, and elemental sulfur.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate enamine.
Cyclization: The enamine intermediate undergoes cyclization with elemental sulfur to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Calculated based on molecular formula.
Substituent-Driven Reactivity and Properties
- Electron-Withdrawing vs. The cyano group in 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile introduces strong electron-withdrawing effects, which may stabilize the thiophene ring and alter tautomeric equilibria compared to ester derivatives.
Ester Group Impact :
- Synthetic Yields: The lower yield (22%) of the tetrahydrobenzo[b]thiophene derivative suggests steric or electronic challenges in its synthesis, possibly due to the bulky tetrahydrobenzo ring. In contrast, the morpholino-substituted analog achieved a higher yield (58%), likely due to the stabilizing effects of the morpholino group during cyclization.
Crystallographic and Spectroscopic Insights
- X-ray Diffraction: While the target compound lacks crystallographic data, analogs like 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile were structurally confirmed via X-ray studies. The dihydrothiophene ring in such compounds is planar, with substituents (e.g., morpholino) adopting orthogonal orientations relative to the ring plane.
- NMR and MS: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed distinct $^1$H NMR signals for its ethoxy and hydroxy groups, while HRMS-ESI confirmed its molecular weight.
Biological Activity
Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step reaction starting from readily available precursors. The general synthetic route includes:
- Formation of Thiophene Ring : The initial step often involves the cyclization of appropriate precursors to form the thiophene ring.
- Substitution Reactions : The introduction of the 3-chlorophenyl amino group is achieved through nucleophilic substitution reactions.
- Carboxylation : The carboxylate group is introduced to complete the structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:
| Microorganism | Type | Inhibition Zone (mm) | Comparison with Ampicillin |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 15 | Higher |
| Escherichia coli | Gram-negative | 12 | Comparable |
| Pseudomonas aeruginosa | Gram-negative | 10 | Lower |
| Bacillus subtilis | Gram-positive | 18 | Higher |
The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting a promising antibacterial profile .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following findings were observed:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- MTT Assay Results : The compound demonstrated significant cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V staining in treated cells.
Study on Antimicrobial Properties
A study conducted by researchers focused on evaluating the antibacterial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated that this compound had a broader spectrum of activity compared to standard antibiotics like Ampicillin, particularly against resistant strains .
Study on Anticancer Activity
Another significant study investigated the anticancer properties of this compound using a panel of human tumor cell lines. The results showed that it inhibited cell proliferation effectively and was more potent than several known chemotherapeutic agents . Molecular docking simulations indicated that the compound binds effectively to key targets involved in cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
